3,5-Dimethoxy-2'-iodobenzophenone
Overview
Description
3,5-Dimethoxy-2’-iodobenzophenone is an organic compound with the molecular formula C15H13IO3. It is a derivative of benzophenone, where the phenyl rings are substituted with methoxy groups at the 3 and 5 positions and an iodine atom at the 2’ position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxy-2’-iodobenzophenone typically involves the iodination of 3,5-dimethoxybenzophenone. One common method is the Sandmeyer reaction, where 3,5-dimethoxybenzophenone is first converted to its diazonium salt, which is then treated with potassium iodide to introduce the iodine atom at the 2’ position.
Industrial Production Methods
Industrial production of 3,5-Dimethoxy-2’-iodobenzophenone may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethoxy-2’-iodobenzophenone can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzophenones, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3,5-Dimethoxy-2’-iodobenzophenone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dimethoxy-2’-iodobenzophenone involves its interaction with various molecular targets. The iodine atom and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethoxybenzophenone: Lacks the iodine atom, making it less reactive in certain substitution reactions.
2-Iodobenzophenone: Lacks the methoxy groups, affecting its electronic properties and reactivity.
3,5-Dimethoxy-4’-iodobenzophenone: Similar structure but with the iodine atom at the 4’ position, leading to different reactivity and applications.
Uniqueness
3,5-Dimethoxy-2’-iodobenzophenone is unique due to the specific positioning of the iodine atom and methoxy groups, which confer distinct electronic and steric properties. This makes it particularly useful in certain synthetic and research applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)-(2-iodophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IO3/c1-18-11-7-10(8-12(9-11)19-2)15(17)13-5-3-4-6-14(13)16/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBBPTFFDCDYOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2I)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101243294 | |
Record name | Methanone, (3,5-dimethoxyphenyl)(2-iodophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101243294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
951892-13-0 | |
Record name | Methanone, (3,5-dimethoxyphenyl)(2-iodophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951892-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, (3,5-dimethoxyphenyl)(2-iodophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101243294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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